1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one
Description
Properties
CAS No. |
105241-98-3 |
|---|---|
Molecular Formula |
C14H16N4O3 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-piperidin-1-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H16N4O3/c19-14-10-13(16-8-2-1-3-9-16)15-17(14)11-4-6-12(7-5-11)18(20)21/h4-7H,1-3,8-10H2 |
InChI Key |
CXUNUEAZRSAFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazine Derivatives with Carbonyl Compounds
The synthesis typically starts with a hydrazine derivative bearing the piperidin-1-yl substituent reacting with a 4-nitrophenyl-containing carbonyl compound. The reaction proceeds under reflux conditions in ethanol or similar solvents, often for several hours, to yield the pyrazolone ring system.
- Hydrazine derivatives with piperidinyl substitution are reacted with β-ketoesters or β-diketones substituted with a 4-nitrophenyl group.
- The reaction conditions may include mild heating (reflux) and the presence of catalysts such as organic acids or bases to promote cyclization.
- The product is isolated by filtration or extraction, followed by recrystallization to purify the compound.
Use of Organic Catalysts for Enhanced Efficiency
Recent advances have introduced green chemistry approaches to improve yield and reduce reaction time:
- L-proline, an inexpensive and readily available organic catalyst, has been used to replace traditional catalysts like sodium acetate.
- This method allows for milder reaction conditions, shorter reaction times, and higher yields.
- The reaction mechanism involves L-proline facilitating the condensation and cyclization steps, improving the overall efficiency and ease of workup.
Alternative Synthetic Routes
Other methods reported for related pyrazole derivatives include:
- Perkin-Erlenmeyer type reactions involving p-nitrohippuric acid and pyrazolyl aldehydes, though these often require higher temperatures and have lower yields.
- Cyclocondensation reactions of hydrazine derivatives with diethyl ethoxymethylenemalonate or similar intermediates, followed by functional group transformations to introduce the piperidinyl and nitrophenyl groups.
Comparative Data on Preparation Methods
| Method | Starting Materials | Catalyst | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Method A (Perkin-Erlenmeyer) | p-Nitrohippuric acid + pyrazol-4-carbaldehyde | Sodium acetate + acetic anhydride | High temperature reflux | Low to moderate | Established method | High temperature, low yield, difficult separation |
| Method B (Green Catalysis) | Same as Method A | L-proline (organic catalyst) | Mild reflux, shorter time | High | Environmentally friendly, high yield, easy workup | Requires catalyst availability |
| Hydrazine + β-dicarbonyl compounds | Hydrazine derivatives + β-ketoesters/diketones | Acid/base catalysts or none | Reflux in ethanol | Moderate to high | Simple, versatile | May require purification steps |
| Cyclocondensation + functionalization | Hydrazine + diethyl ethoxymethylenemalonate + further steps | Various | Multi-step, mild to moderate heat | Variable | Allows structural diversity | Multi-step, longer synthesis |
Research Findings and Characterization
- The synthesized this compound has been characterized by IR, NMR, and mass spectrometry confirming the pyrazolone ring and substituents.
- The green synthesis method using L-proline showed improved yields and reduced reaction times compared to traditional methods.
- The compound and related pyrazole derivatives exhibit significant biological activities, which underscores the importance of efficient synthetic methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing nitro group at the para position of the phenyl ring enhances electrophilicity, enabling nucleophilic attack. Key reactions include:
-
Mechanistic Insight : The oxazolone ring undergoes nucleophilic opening via attack at the carbonyl carbon, forming hydrazide or amide derivatives .
Cyclocondensation with Carbonyl Compounds
The α,β-unsaturated ketone moiety participates in cyclization reactions:
-
DFT Studies : Computational analyses confirm delocalization effects in the conjugated system, stabilizing intermediates during cyclization .
Ring-Opening Reactions
Acid- or base-catalyzed ring cleavage generates intermediates for further functionalization:
-
Antimicrobial Activity : Imidazolone derivatives exhibit MIC values of 8–32 µg/mL against Bacillus subtilis and Candida albicans .
Catalytic Functionalization
Green synthesis methods using L-proline as an organocatalyst improve reaction efficiency:
| Parameter | Method A (Traditional) | Method B (L-Proline Catalyst) |
|---|---|---|
| Reaction Time | 8–10 hours | 2–3 hours |
| Yield | 45–60% | 85–94% |
| Workup Complexity | High (chromatography) | Simple filtration |
Biological Activity Correlation
Structural modifications influence bioactivity:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one is C14H16N4O3, with a molecular weight of 288.30 g/mol. The structure features a pyrazole ring substituted with a piperidine group and a nitrophenyl moiety, which contributes to its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate significant bacteriostatic activity against Staphylococcus aureus, suggesting that this compound could be explored for developing new antimicrobial agents .
2. Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. In various studies, pyrazole derivatives have been synthesized and evaluated for their ability to inhibit seizures in animal models, indicating potential therapeutic applications in treating epilepsy .
3. Anticancer Potential
There is growing interest in the anticancer properties of pyrazole compounds. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Evaluation
A study published in the European Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial efficacy against various bacterial strains. The results indicated that compounds similar to this compound showed promising activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticonvulsant Activity
In another research effort, a series of pyrazole derivatives were tested for anticonvulsant properties using maximal electroshock seizure models. The findings suggested that modifications to the piperidine moiety significantly influenced the anticonvulsant activity, providing insights into optimizing such compounds for therapeutic use .
Mechanism of Action
The mechanism by which 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance lipophilicity and membrane permeability.
Biological Pathways: The compound may influence various signaling pathways, including those involved in inflammation and neurotransmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolone derivatives vary in substituents at positions 1, 3, and 4, leading to distinct properties. Key structural analogs include:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl group (as in the target compound and 1c ) lowers electron density, enhancing stability and influencing hydrogen-bonding interactions.
- Bulky Substituents: Adamantyl groups (e.g., compound 32 ) increase molecular rigidity and melting points (218°C vs. 186°C for CF₃-substituted analogs ).
- Fluorinated Groups: Trifluoromethyl and difluorophenyl substituents (e.g., compound 3 ) improve metabolic stability and lipophilicity, critical for pharmacokinetics.
Spectral Characterization
- 1H-NMR: The target compound’s piperidinyl group would show signals at δ 1.5–2.5 (piperidine CH₂) and δ 3.0–3.5 (N-CH₂), distinct from CF₃-substituted analogs (δ ~6.0 for pyrazolone CH ).
- 19F NMR: Fluorinated analogs (e.g., compound 3 ) exhibit distinct shifts (δ −60 to −70 for CF₃), absent in the non-fluorinated target compound.
Biological Activity
The compound 1-(4-Nitrophenyl)-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.28 g/mol
Structural Features
The presence of the 4-nitrophenyl group is significant as it can enhance the compound's electrophilic character, potentially influencing its biological interactions. The piperidine moiety contributes to the molecule's lipophilicity, which may affect its absorption and distribution in biological systems.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to This compound have shown activity against various bacterial strains.
In a comparative study, the compound showed effectiveness against methicillin-susceptible and resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 mg/mL, indicating significant antibacterial potential.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored extensively. A study evaluating various pyrazole compounds against hematologic tumor cell lines revealed promising results:
These findings suggest that modifications in the pyrazole structure can lead to enhanced cytotoxicity against specific cancer cell lines.
The mechanism underlying the biological activity of pyrazole derivatives often involves the inhibition of key enzymes or pathways within microbial or cancer cells. For instance, molecular docking studies have indicated that these compounds may interact with dihydrofolate reductase (DHFR) in bacteria and N-myristoyl transferase (NMT) in fungi, leading to their antimicrobial effects .
Study on Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy. Among these, This compound demonstrated significant activity against both bacterial and fungal strains, outperforming traditional antibiotics such as ciprofloxacin and fluconazole in certain assays .
Evaluation of Anticancer Activity
Another investigation focused on the anticancer properties of pyrazole derivatives against various cancer cell lines. The results indicated that structural variations significantly influenced the cytotoxicity profiles, with some derivatives achieving IC50 values below 1 µM in sensitive cell lines .
Q & A
Q. Basic
- 1H/19F NMR : Identify proton environments (e.g., aromatic protons at δ 7.6–7.8 ppm) and fluorine coupling patterns .
- IR Spectroscopy : Confirm functional groups (e.g., enol OH stretch at ~3000 cm⁻¹) .
- X-ray Diffraction : Resolve crystal packing, intramolecular hydrogen bonds (N–H⋯O, C–H⋯Cl), and π-π stacking interactions (centroid distances: 3.57–3.79 Å) .
How can reaction yields be optimized for pyrazolone derivatives?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields (82–92% vs. 68–79%) by enhancing reaction kinetics .
- Ultrasonication : Promotes efficient mixing and energy transfer, particularly for Knoevenagel condensations .
How to address discrepancies between computational predictions and experimental data?
Q. Advanced
- Cross-Validation : Combine computational modeling (e.g., DFT) with experimental techniques (X-ray, NMR) to validate electronic structures and substituent effects.
- Data Reconciliation : Analyze crystal packing forces (e.g., hydrogen bonds, π-π interactions) that may deviate from gas-phase computational models .
What are the advantages of non-conventional synthesis methods?
Q. Basic
| Method | Yield (%) | Reaction Time | Key Advantages |
|---|---|---|---|
| Conventional | 68–79 | 3 hours | Simplicity, no special equipment |
| Microwave | 82–92 | <1 hour | Faster kinetics, higher purity |
| Ultrasonication | 82–92 | <1 hour | Energy efficiency, scalability |
Non-conventional methods reduce solvent use, improve reproducibility, and minimize side reactions .
How to analyze intramolecular interactions in crystallographic studies?
Q. Advanced
- Hydrogen Bonding : Use SHELXL97 to refine parameters for N–H⋯O and C–H⋯O interactions. For example, bond distances of ~2.8 Å indicate moderate-strength hydrogen bonds .
- π-π Stacking : Measure centroid distances (e.g., 3.57 Å) and dihedral angles (e.g., 53–114°) between aromatic rings to assess electronic delocalization effects .
What are the limitations of NMR in characterizing fluorinated pyrazolones?
Q. Advanced
- Complex Coupling : Multiple fluorine atoms cause splitting patterns that obscure proton assignments. Use 19F NMR to decouple signals and simplify analysis .
- Dynamic Effects : Tautomerism (enol-keto equilibrium) may broaden signals. Low-temperature NMR or crystallography can stabilize specific tautomers .
How to design derivatives for enhanced biological activity?
Q. Advanced
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic properties and binding affinity .
- Crystallographic Screening : Use X-ray data to guide substitutions that optimize hydrogen bonding with target proteins .
What quality control measures ensure compound purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
